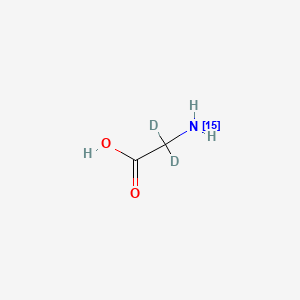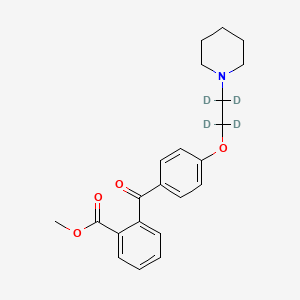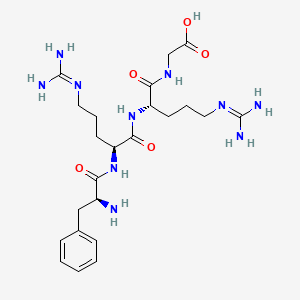
Glycine-15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine-15N,d2 is an isotopically labeled analog of glycine, where the nitrogen atom is replaced with the isotope nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-15N,d2 typically involves the incorporation of nitrogen-15 and deuterium into the glycine molecule. One common method involves the use of 15N-labeled ammonia and deuterated water in the presence of a catalyst to facilitate the incorporation of these isotopes into the glycine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled ammonia and deuterated water, along with advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glycine to glyoxylate and ammonia.
Reduction: Glycine can be reduced to form aminoacetaldehyde.
Substitution: Glycine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoacetaldehyde.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine-15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes .
Wirkmechanismus
Glycine-15N,d2 exerts its effects primarily through its role as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, which are ligand-gated ion channels, leading to the opening of chloride channels and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine-15N: Similar to Glycine-15N,d2 but without deuterium labeling.
Glycine-d2: Contains deuterium but not nitrogen-15.
Alanine-15N,d2: Another isotopically labeled amino acid with similar applications
Uniqueness
This compound is unique due to the dual labeling with both nitrogen-15 and deuterium, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .
Eigenschaften
Molekularformel |
C2H5NO2 |
|---|---|
Molekulargewicht |
78.07 g/mol |
IUPAC-Name |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |
InChI-Schlüssel |
DHMQDGOQFOQNFH-MYAGQKODSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)[15NH2] |
Kanonische SMILES |
C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)






![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
